molecular formula C25H36N2O8 B8115318 TCO-carbonylamino-benzamido-PEG3 acid

TCO-carbonylamino-benzamido-PEG3 acid

Cat. No.: B8115318
M. Wt: 492.6 g/mol
InChI Key: HVNTTWBYVMBBAV-OWOJBTEDSA-N
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Description

TCO-carbonylamino-benzamido-PEG3 acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. These linkers are widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to their exceptional reactivity and high specificity. The compound is known for its ability to facilitate rapid and efficient click chemistry reactions, particularly the cycloaddition reaction between tetrazine and trans-cyclooctene (TCO), which is one of the fastest bioorthogonal reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-carbonylamino-benzamido-PEG3 acid involves the introduction of TCO groups into the molecule. This process can be challenging due to the sensitivity of the TCO group to strong acids typically used in global deprotection during solid-phase peptide synthesis. A novel synthetic approach utilizes azide groups to mask amine functions, enabling selective introduction of the TCO on a single lysine residue. Staudinger reduction of the azides back to the corresponding amines proceeds without disturbing the sensitive TCO .

Industrial Production Methods

Industrial production of this compound involves high-purity polyethylene glycol linkers with different linker lengths, bearing various reactive groups. These linkers are manufactured to the highest standards to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

TCO-carbonylamino-benzamido-PEG3 acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tetrazine compounds for cycloaddition reactions and azide groups for masking amine functions. The conditions for these reactions are typically mild to prevent the degradation of sensitive TCO groups .

Major Products Formed

The major products formed from these reactions include stable dihydropyridazine intermediates and TCO-inactivated antigenic peptides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of TCO-carbonylamino-benzamido-PEG3 acid involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene. This reaction forms a stable dihydropyridazine intermediate, which can eliminate the leaving group on the allylic position of the TCO, “releasing” the molecule. This mechanism allows for spatial and temporal control over biological functions, such as receptor-ligand interactions and cytotoxic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TCO-carbonylamino-benzamido-PEG3 acid include:

  • TCO-carbonylamino-benzamido-PEG1 acid
  • TCO-carbonylamino-benzamido-PEG2 acid
  • TCO-carbonylamino-benzamido-PEG4 acid
  • TCO-carbonylamino-benzyl NHS ester
  • TCO-PEG-alcohol
  • TCO-PEG-amine
  • TCO-PEG-biotin
  • TCO-PEG-DBCO
  • TCO-PEG-maleimide
  • TCO-PEG-NHS ester
  • TCO-PEG-oxyamine
  • TCO-PEG-peptide
  • TCO-PEG-silane
  • TCO-PEG-TCO (Bis-TCO PEG)
  • TCO-PEG-TFP ester
  • TCO-PEG-triethoxysilane

Uniqueness

This compound is unique due to its exceptional reactivity with tetrazine compounds, facilitating rapid and efficient click chemistry reactions. Its high purity and consistent quality make it a reliable choice for various applications in chemical synthesis, bio-conjugation, molecular imaging, and cell-based diagnostics .

Properties

IUPAC Name

3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O8/c28-23(29)12-14-32-16-18-34-19-17-33-15-13-26-24(30)20-8-10-21(11-9-20)27-25(31)35-22-6-4-2-1-3-5-7-22/h1-2,8-11,22H,3-7,12-19H2,(H,26,30)(H,27,31)(H,28,29)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNTTWBYVMBBAV-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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